

# BAY 1003803: A Technical Whitepaper on its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BAY 1003803** is a potent and selective non-steroidal glucocorticoid receptor (GR) agonist developed as a potential topical treatment for inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] As a dissociated agonist, **BAY 1003803** preferentially mediates the transrepression activity of the GR, which is associated with anti-inflammatory effects, over the transactivation activity that is linked to some of the undesirable side effects of classical corticosteroids.[3] This document provides an in-depth technical guide on the chemical structure, synthesis, and biological activity of **BAY 1003803**.

# **Chemical Structure and Properties**

**BAY 1003803**, with the chemical name 2-{[(2S,3S)-3-(2-chloro-3-fluoro-4-methoxyphenyl)-4,4,4-trifluoro-3-hydroxy-2-(hydroxymethyl)butyl]amino}-5-fluoro-N-methylbenzamide, possesses a unique molecular architecture that contributes to its selective GR modulation.



Property	Value
Molecular Formula	C21H18ClF5N2O4
Molecular Weight	492.82 g/mol
CAS Number	1152781-51-5
Appearance	White to off-white solid

## Synthesis of BAY 1003803

The synthesis of **BAY 1003803** can be achieved through a multi-step process as outlined in the scientific literature. Below is a detailed experimental protocol for the key synthetic steps.

### **Experimental Protocols**

Step 1: Synthesis of (E)-N-(2-chloro-3-fluoro-4-methoxybenzylidene)acetamide

- Reagents and Conditions: 2-chloro-3-fluoro-4-methoxybenzaldehyde, acetamide, titanium(IV) isopropoxide, toluene.
- Procedure: A mixture of 2-chloro-3-fluoro-4-methoxybenzaldehyde and acetamide in toluene
  is treated with titanium(IV) isopropoxide and heated to reflux. The reaction progress is
  monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched,
  and the product is extracted and purified by column chromatography to yield the desired
  imine.

#### Step 2: Protection of the primary alcohol

- Reagents and Conditions: Sodium hydride, tert-butyldimethylsilyl chloride (TBSCI), tetrahydrofuran (THF).
- Procedure: The starting alcohol is dissolved in anhydrous THF and cooled in an ice bath.
   Sodium hydride is added portion-wise, followed by the addition of TBSCI. The reaction is stirred until complete, as indicated by TLC. The reaction is then carefully quenched with water, and the product is extracted and purified.

#### Step 3: Epoxide opening



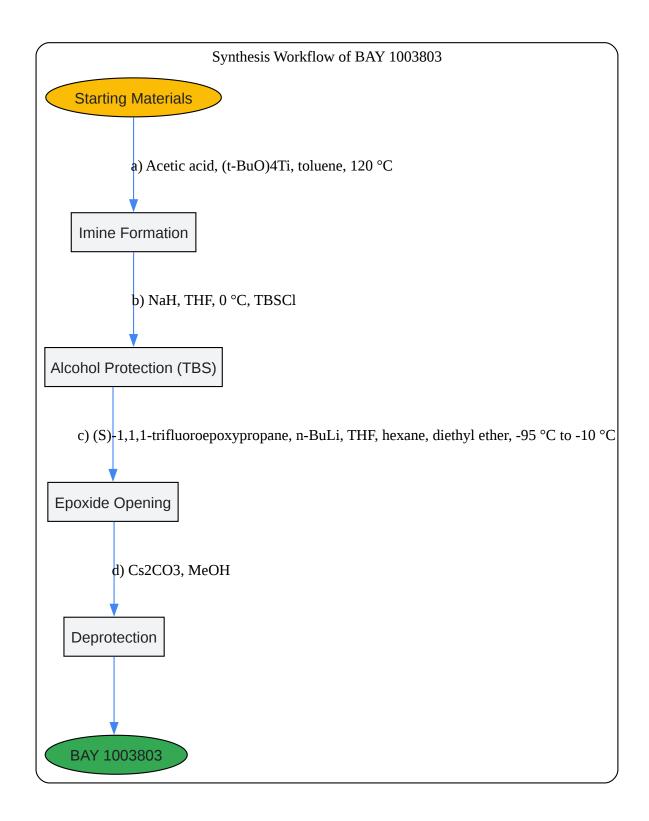
- Reagents and Conditions: (S)-1,1,1-trifluoroepoxypropane, n-butyllithium (n-BuLi), THF, hexane, diethyl ether.
- Procedure: A solution of the protected amine from the previous step in a mixture of THF, hexane, and diethyl ether is cooled to a very low temperature (e.g., -95 °C). n-BuLi is added dropwise, followed by the addition of (S)-1,1,1-trifluoroepoxypropane. The reaction mixture is allowed to slowly warm to a higher temperature (e.g., -10 °C). After quenching, the product is extracted and purified to give the desired amino alcohol.

#### Step 4: Deprotection of the primary alcohol

- Reagents and Conditions: Cesium carbonate (Cs2CO3), methanol (MeOH).
- Procedure: The TBS-protected intermediate is dissolved in methanol, and cesium carbonate
  is added. The mixture is stirred at room temperature until the deprotection is complete. The
  solvent is removed under reduced pressure, and the crude product is purified to afford BAY
  1003803.

Below is a graphical representation of the synthesis workflow.





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Caption: A simplified workflow for the synthesis of **BAY 1003803**.



## **Biological Activity and Data**

**BAY 1003803** exhibits potent in vitro activity as a glucocorticoid receptor agonist. The following table summarizes the key quantitative data from cellular assays.

Assay	Cell Line	Parameter	Value
GR Transactivation (MMTV)	HEK293	IC50	2.3 nM
GR Transrepression (IL-1β stimulated)	A549	IC50	0.2 nM

MMTV: Mouse Mammary Tumor Virus promoter assay, a common method to assess GR transactivation. IL-1β: Interleukin-1 beta, a pro-inflammatory cytokine used to stimulate an inflammatory response in the transrepression assay.

### **Experimental Protocols for Biological Assays**

GR Transactivation Assay (MMTV Promoter)

- Cell Line: Human Embryonic Kidney (HEK293) cells.
- Methodology: HEK293 cells are transiently co-transfected with a human GR expression vector and a reporter plasmid containing the luciferase gene under the control of the MMTV promoter. Following transfection, cells are treated with varying concentrations of BAY 1003803. After an incubation period, luciferase activity is measured as a readout of GR transactivation. The IC50 value is calculated from the dose-response curve.

GR Transrepression Assay (IL-1β Stimulated)

- Cell Line: Human lung adenocarcinoma (A549) cells.
- Methodology: A549 cells, which endogenously express the glucocorticoid receptor, are stimulated with IL-1β to induce the expression of pro-inflammatory cytokines, such as IL-6 or IL-8. The cells are simultaneously treated with different concentrations of BAY 1003803.
   After incubation, the levels of the pro-inflammatory cytokine in the cell supernatant are

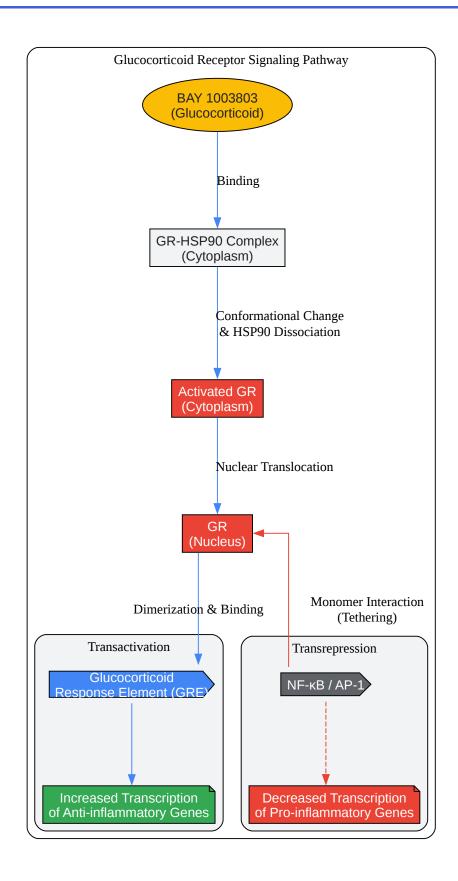


quantified by ELISA. The ability of **BAY 1003803** to suppress the IL-1 $\beta$ -induced cytokine production is measured, and the IC50 value is determined.

# **Signaling Pathway**

**BAY 1003803** exerts its effects by modulating the glucocorticoid receptor signaling pathway. The GR, upon binding to its ligand, can influence gene expression through two primary mechanisms: transactivation and transrepression.





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Caption: The dual pathways of Glucocorticoid Receptor signaling.



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### References

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- To cite this document: BenchChem. [BAY 1003803: A Technical Whitepaper on its Chemical Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144598#chemical-structure-and-synthesis-of-bay-1003803]

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